molecular formula C5H11NS B6173865 (3R)-3-(methylsulfanyl)pyrrolidine CAS No. 1638784-48-1

(3R)-3-(methylsulfanyl)pyrrolidine

Cat. No.: B6173865
CAS No.: 1638784-48-1
M. Wt: 117.2
InChI Key:
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Description

(3R)-3-(methylsulfanyl)pyrrolidine: is a chiral secondary amine featuring a pyrrolidine ring substituted with a methylsulfanyl group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of 3-(methylsulfanyl)pyrrolidine-2-one with an appropriate amine and reducing agent.

  • Chiral Resolution: Enantioselective synthesis can be achieved through chiral resolution techniques, often involving the use of chiral auxiliaries or catalysts.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production typically employs optimized conditions for reductive amination, ensuring high yield and purity. Continuous flow chemistry can be used to enhance efficiency and scalability.

Chemical Reactions Analysis

(3R)-3-(methylsulfanyl)pyrrolidine: undergoes various types of reactions:

  • Oxidation: Oxidation reactions can convert the compound to its corresponding N-oxide.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and bases are used in substitution reactions.

Major Products Formed:

  • N-oxides: Resulting from oxidation reactions.

  • Amines: Resulting from reduction reactions.

  • Substituted Pyrrolidines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(3R)-3-(methylsulfanyl)pyrrolidine: has diverse applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-3-(methylsulfanyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, influencing biological processes.

Comparison with Similar Compounds

(3R)-3-(methylsulfanyl)pyrrolidine: is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: Other pyrrolidine derivatives, such as 3-(ethylsulfanyl)pyrrolidine and 3-(propylsulfanyl)pyrrolidine .

  • Uniqueness: The presence of the methylsulfanyl group imparts distinct chemical and biological properties compared to its ethyl and propyl analogs.

This compound , its preparation, reactions, applications, and comparison with similar compounds

Properties

CAS No.

1638784-48-1

Molecular Formula

C5H11NS

Molecular Weight

117.2

Purity

95

Origin of Product

United States

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